molecular formula C17H15NO B3023741 4'-Cyano-3-(4-methylphenyl)propiophenone CAS No. 898768-57-5

4'-Cyano-3-(4-methylphenyl)propiophenone

Cat. No. B3023741
CAS RN: 898768-57-5
M. Wt: 249.31 g/mol
InChI Key: YLJADAJAHOTNPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the biotechnological synthesis of 4'-hydroxymethyl-alpha-pyrrolidinohexanophenone, a designer drug metabolite, was achieved using fission yeast expressing human cytochrome P450 2D6, which is a versatile alternative to multistep chemical synthesis . Another paper describes the resolution of a nonsteroidal antiandrogen by chromatographic separation and the determination of the absolute configuration of the active enantiomer . Additionally, the synthesis of a cyano-containing dye was performed through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods highlight the diverse synthetic routes that can be employed to create cyano-substituted phenyl compounds.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structure of the synthesized 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye was elucidated using 1H NMR, 13C NMR, and Fourier Transform Infrared studies . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions, chromatographic separation, and enzymatic reactions. The biotechnological approach used in the synthesis of the designer drug metabolite involves enzymatic reactions catalyzed by human cytochrome P450 . The resolution of the nonsteroidal antiandrogen involves chromatographic techniques and further chemical reactions such as hydrolysis and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical methods. The electronic properties of the synthesized dye were analyzed by ultraviolet-visible absorption spectroscopy, and its electrochemical behavior was studied using cyclic voltammetry . Thermal properties were assessed using TG-DTA, which provides information on the stability and decomposition of the compound . These analyses are crucial for understanding the behavior of the compounds under different conditions and for their potential applications.

Safety and Hazards

Specific safety and hazard information for 4’-Cyano-3-(4-methylphenyl)propiophenone is not available in the search results. It is recommended to handle the compound with care and follow standard safety precautions when dealing with chemicals .

properties

IUPAC Name

4-[3-(4-methylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)8-11-17(19)16-9-6-15(12-18)7-10-16/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJADAJAHOTNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644114
Record name 4-[3-(4-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898768-57-5
Record name 4-[3-(4-Methylphenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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